molecular formula C2HBrCl2O2 B165882 Bromodichloroacetic acid CAS No. 71133-14-7

Bromodichloroacetic acid

Cat. No.: B165882
CAS No.: 71133-14-7
M. Wt: 207.83 g/mol
InChI Key: XSWVFEQKZFUULO-UHFFFAOYSA-N
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Description

Bromodichloroacetic acid is a member of the haloacetic acids family, which are organic disinfection byproducts produced during the chlorination of water containing natural organic matter. This compound is commonly found as a contaminant in drinking water and is known for its potential health risks, including cytotoxicity and mutagenicity .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of Bromodichloroacetic acid are not well-documented in the literature. As a haloacetic acid, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonding .

Cellular Effects

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals . It has been shown to have clear evidence of carcinogenic activity in female F344/NTac rats based on increased incidences of fibroadenoma and carcinoma of the mammary gland .

Molecular Mechanism

Its carcinogenic effects suggest that it may interact with DNA or other key cellular molecules, leading to changes in gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. For instance, its carcinogenic effects may become more pronounced with prolonged exposure

Metabolic Pathways

As a haloacetic acid, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Given its small size and polar nature, it may be able to cross cell membranes and distribute widely throughout the body .

Subcellular Localization

Given its potential interactions with DNA and other cellular molecules, it may localize to the nucleus and other subcellular compartments where these molecules are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodichloroacetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the reaction of bromodichloroacetaldehyde with a suitable oxidizing agent . The reaction conditions typically require controlled temperatures and the presence of a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound often involves the chlorination of brominated organic compounds in water treatment facilities. The process includes the use of chlorine-based disinfectants, which react with naturally occurring organic materials in the water to form this compound as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Bromodichloroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Higher oxidation state compounds.

    Reduction Products: Dichloroacetic acid.

    Substitution Products: Compounds with substituted functional groups.

Comparison with Similar Compounds

  • Monochloroacetic acid
  • Dichloroacetic acid
  • Trichloroacetic acid
  • Monobromoacetic acid
  • Dibromoacetic acid
  • Chlorodibromoacetic acid
  • Tribromoacetic acid

Comparison: Bromodichloroacetic acid is unique among haloacetic acids due to its specific halogenation pattern, which includes both bromine and chlorine atoms. This unique structure influences its reactivity and toxicity compared to other haloacetic acids. For example, this compound has been shown to have higher cytotoxicity and mutagenicity compared to monochloroacetic acid and dichloroacetic acid . Additionally, its formation as a byproduct during water chlorination makes it a significant compound of interest in environmental studies .

Properties

IUPAC Name

2-bromo-2,2-dichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrCl2O2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWVFEQKZFUULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024644
Record name Bromodichloroacetic acid
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Molecular Weight

207.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
Record name BROMODICHLOROACETIC ACID
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CAS No.

71133-14-7
Record name Bromodichloroacetic acid
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Record name Bromodichloroacetic acid
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Record name Bromodichloroacetic acid
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Record name Bromodichloroacetic acid
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Record name BROMODICHLOROACETIC ACID
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Record name BROMODICHLOROACETIC ACID
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Bromodichloroacetic acid (BDCAA) and why is it a concern?

A1: this compound is a haloacetic acid (HAA) that forms as a disinfection byproduct (DBP) when natural organic matter in water reacts with chlorine-containing disinfectants in the presence of bromide ions. [, , ] BDCAA is a concern because it is found in finished drinking water [, , , ] and has been shown to be carcinogenic in animal studies. [, , ]

Q2: How prevalent is BDCAA in drinking water?

A2: Studies suggest that BDCAA, along with two other HAAs (dibromochloroacetic acid and tribromoacetic acid), constitute a significant fraction of total HAA concentrations in finished drinking water in the US. [] Research has found detectable levels of BDCAA in both source and treated drinking water. [, ]

Q3: What is the chemical structure of BDCAA?

A3: BDCAA is a trihaloacetic acid with the molecular formula C2HBrCl2O2. [, , ] Mass spectra for the compound and its methyl ester have been reported, providing detailed fragmentation patterns. [, ]

Q4: How does BDCAA break down in the environment?

A4: BDCAA can degrade in the presence of zerovalent iron (Fe0) through sequential hydrogenolysis, a process where bromine atoms are preferentially replaced with hydrogen. This process ultimately leads to the formation of monochloroacetic acid. []

Q5: How does bromide ion concentration affect the formation of BDCAA during water chlorination?

A5: Studies using Biscayne Aquifer water, which naturally contains bromide ions, demonstrated that the molar yield of HAAs, including BDCAA, increased with increasing initial bromide ion concentration. This finding contrasts with some previous studies and highlights the complexity of HAA formation. [] Similar trends were observed in chlorination and chloramination of humic substance-containing waters, where even small bromide concentrations (as low as 1.2 μM) resulted in BDCAA formation. []

Q6: Are there any regulations on BDCAA levels in drinking water?

A7: While BDCAA is not currently regulated by the EPA, it is often monitored alongside the five regulated HAAs (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid). [, ] Research suggests that the existing THM/HAA relationship in drinking water regulations might need reevaluation to include total HAAs, considering the significant contribution of BDCAA and other unregulated HAAs. []

Q7: What analytical methods are used to measure BDCAA in water?

A7: Several methods have been developed to quantify BDCAA in water samples, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves extracting HAAs from water, converting them into methyl esters, separating them by gas chromatography, and detecting them based on their mass-to-charge ratio. [, ]
  • Ion Chromatography-Mass Spectrometry (IC-MS/MS): This method offers simultaneous analysis of all nine HAAs, along with other contaminants like bromate and dalapon, in a single run without requiring sample preparation. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC/MS): This approach utilizes ion-pair high-performance liquid chromatography (HPLC) coupled with negative electrospray ionization mass spectrometry (ESI-MS) to achieve sensitive detection of all nine HAAs. []
  • Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS): This technique enables rapid and accurate analysis of HAAs in tap water without extensive pretreatment procedures. []

Q8: How can we reduce BDCAA formation during drinking water treatment?

A8: Formation of BDCAA and other HAAs can be minimized by:

  • Removing Precursors: Employing treatment processes such as coagulation or activated carbon filtration to remove natural organic matter, which acts as a precursor for HAAs, can help reduce their formation. []

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